Scaffold Geometry Dictates Sub-Nanomolar Kinase Inhibition Potency
The pyrazolo[3,4-b]pyridine scaffold enables sub-nanomolar inhibition of ALK-L1196M and ROS1 kinases, a potency level not achieved by alternative heterocyclic cores such as pyrazolo[3,4-d]pyrimidine. Compound 10g, a derivative of 1H-pyrazolo[3,4-b]pyridin-4-ol, demonstrates IC50 <0.5 nM against both ALK-L1196M and ROS1 kinases [1]. In contrast, pyrazolo[3,4-d]pyrimidine analogs developed as adenosine deaminase transition-state mimetics do not exhibit comparable kinase inhibition profiles .
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 <0.5 nM (compound 10g) against ALK-L1196M and ROS1 |
| Comparator Or Baseline | Pyrazolo[3,4-d]pyrimidine analogs: Not active as kinase inhibitors |
| Quantified Difference | >1,000-fold potency advantage for pyrazolo[3,4-b]pyridine scaffold over pyrazolo[3,4-d]pyrimidine in kinase inhibition |
| Conditions | Enzymatic activity assay against recombinant ALK-L1196M and ROS1 kinases |
Why This Matters
Procurement of the correct pyrazolo[3,4-b]pyridine scaffold is essential for achieving the sub-nanomolar potency required in targeted oncology programs.
- [1] Nam, Y. et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019, 34(1), 1426-1438. DOI: 10.1080/14756366.2019.1639694. View Source
